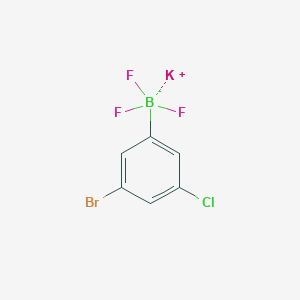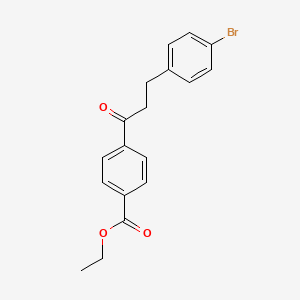
3-(Pentafluorobenzoyl)quinoline
Descripción general
Descripción
3-(Pentafluorobenzoyl)quinoline is a fluorinated quinoline derivative with the molecular formula C16H6F5NO. This compound is part of a broader class of fluorinated quinolines, which are known for their unique chemical properties and significant biological activities . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides other unique properties .
Mecanismo De Acción
Target of Action
3-(Pentafluorobenzoyl)quinoline, also known as 4-(Pentafluorobenzoyl)quinoline, is a derivative of quinolines . Quinolines and their derivatives primarily target bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets, DNA gyrase and DNA topoisomerase IV, by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This leads to cell death, making it a very effective way of killing bacteria .
Biochemical Pathways
Quinolines are known to have roles in various processes, such as an inducer of protein kinases from both eukaryotes (redox signaling) and prokaryotes (dna damage), bio-analytical devices (biosensor/bio-fuel), solubilization of insoluble phosphates (bio-fertilizer), and crop productivity .
Pharmacokinetics
Quinolones, a related class of compounds, are known for their excellent tissue penetration and broad-spectrum activity . They are generally considered to have concentration-dependent bactericidal activity, and peak/MIC and AUC/MIC ratios have been identified as possible pharmacodynamic predictors of clinical and microbiological outcome as well as the development of bacterial resistance .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation due to its interference with DNA gyrase and DNA topoisomerase IV . This leads to bacterial cell death, making it a potent antimicrobial agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. The presence of other substances, such as food or other drugs, can also affect its absorption and metabolism .
Métodos De Preparación
The synthesis of 3-(Pentafluorobenzoyl)quinoline can be achieved through various methods. One common approach involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . Industrial production methods often focus on greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
Análisis De Reacciones Químicas
3-(Pentafluorobenzoyl)quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace specific atoms or groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of fluorine atoms can lead to the formation of various functionalized quinoline derivatives .
Aplicaciones Científicas De Investigación
3-(Pentafluorobenzoyl)quinoline has a wide range of scientific research applications:
Comparación Con Compuestos Similares
3-(Pentafluorobenzoyl)quinoline can be compared with other similar compounds, such as fluoroquinolones and other fluorinated quinolines. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . For example, fluoroquinolones are widely used as antibiotics due to their high antibacterial activity and broad spectrum .
Similar Compounds
- Fluoroquinolones
- 3-Fluoroquinoline
- 3,5-Difluoroquinoline
This compound stands out due to its unique combination of fluorine atoms and quinoline structure, which enhances its biological activity and provides distinct chemical properties .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)8-5-7-3-1-2-4-9(7)22-6-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNVFLWKSVSLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223381 | |
| Record name | (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-01-9 | |
| Record name | (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,4,5,6-Pentafluorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate](/img/structure/B6337387.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)






